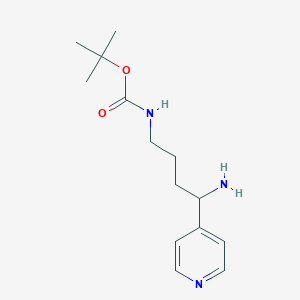

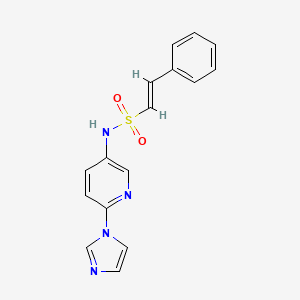

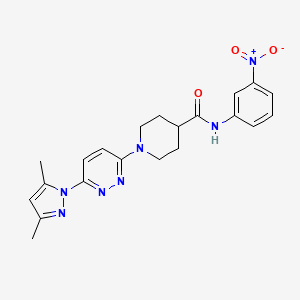

3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in cancer research. It belongs to the class of pyrazole-based kinase inhibitors and has been found to selectively target specific kinases that are involved in the growth and survival of cancer cells.

科学的研究の応用

Antimicrobial Activity

Research into structurally similar compounds, such as substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, demonstrates potent antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against mycotoxic strains. These findings suggest potential applications in developing new antimicrobial agents with improved therapeutic efficacy (Raju et al., 2010).

Antihypertensive Activity

Compounds such as 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans, structurally related to the compound , have shown promising results as antihypertensive agents in spontaneously hypertensive rats. This indicates potential for the development of new antihypertensive drugs, underscoring the importance of structural analogs in medicinal chemistry (Cassidy et al., 1992).

Synthesis Methodologies

The diversity-oriented synthesis of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry showcases the chemical flexibility and potential for creating structurally diverse libraries of non-natural compounds for screening against various biological targets. This approach exemplifies the innovative methods in organic synthesis that could be applied to the compound for generating novel pharmacologically active molecules (Zaware et al., 2011).

特性

IUPAC Name |

3-methoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-21-15-4-2-3-12(9-15)16(20)18-13-10-17-19(11-13)14-5-7-22-8-6-14/h2-4,9-11,14H,5-8H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLRILVPBYCYSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CN(N=C2)C3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2406301.png)

![4-[2-(1H-Benzoimidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester](/img/structure/B2406303.png)

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione](/img/structure/B2406306.png)

![3-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B2406308.png)

![N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406310.png)